Methyl 2-fluoro-5-methoxybenzoate

Description

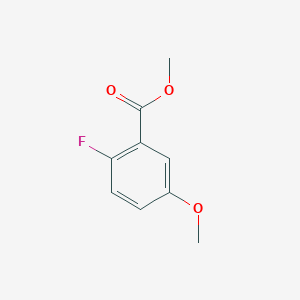

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETKHKZCKYBTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Methyl 2 Fluoro 5 Methoxybenzoate

Established Synthetic Pathways for the Benzoate (B1203000) Core

The formation of the methyl ester functionality is a critical step in the synthesis of the target compound. This is typically achieved through the direct esterification of the corresponding carboxylic acid precursor, 2-fluoro-5-methoxybenzoic acid.

Direct Esterification Routes from Carboxylic Acid Precursors

The most common and straightforward method for the synthesis of methyl 2-fluoro-5-methoxybenzoate is the Fischer-Speier esterification of 2-fluoro-5-methoxybenzoic acid. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. wikipedia.orgyoutube.comyoutube.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used as the solvent. masterorganicchemistry.comtcu.edu The removal of water, the other product of the reaction, can also shift the equilibrium to the right. tcu.edu The general mechanism proceeds through a series of protonation, nucleophilic addition, and dehydration steps. youtube.com

A typical laboratory procedure would involve dissolving 2-fluoro-5-methoxybenzoic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure, and the crude product is worked up by extraction and purified by distillation or chromatography to afford this compound in good to high yields. tcu.edu

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification

| Parameter | Condition | Rationale |

| Carboxylic Acid | 2-fluoro-5-methoxybenzoic acid | Starting material |

| Alcohol | Methanol (in excess) | Reactant and solvent |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | To protonate the carbonyl group |

| Temperature | Reflux | To increase reaction rate |

| Reaction Time | 1-10 hours | To allow the reaction to reach equilibrium |

| Work-up | Extraction and purification | To isolate the pure ester |

Introduction of Methoxy (B1213986) and Fluoro Functionalities onto Aromatic Frameworks

The specific arrangement of the fluoro and methoxy groups on the benzene (B151609) ring is crucial for the compound's properties. The synthesis of the 2-fluoro-5-methoxybenzoic acid precursor can be achieved through various routes, primarily involving the sequential introduction of these functional groups onto a simpler aromatic starting material.

A common strategy for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgnih.govquimicaorganica.org This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orggoogle.com For the synthesis of a precursor to this compound, one could envision starting from an appropriately substituted aniline, such as 2-amino-5-methoxybenzoic acid. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then treated with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate. Gentle heating of this salt then yields the 2-fluoro-5-methoxybenzoic acid. nih.gov

Table 2: Key Steps in the Balz-Schiemann Reaction

| Step | Reagents | Intermediate/Product |

| Diazotization | Ar-NH₂, NaNO₂, HCl | Ar-N₂⁺Cl⁻ |

| Fluoroborate formation | Ar-N₂⁺Cl⁻, HBF₄ | Ar-N₂⁺BF₄⁻ |

| Thermal Decomposition | Ar-N₂⁺BF₄⁻ (heat) | Ar-F, N₂, BF₃ |

Etherification of Phenolic Analogues

The methoxy group is commonly introduced via the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. A plausible synthetic route to this compound starts from the commercially available methyl 5-fluoro-2-hydroxybenzoate. bldpharm.comsynquestlabs.comsigmaaldrich.com This phenolic ester can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The subsequent reaction of this phenoxide with a methylating agent, typically methyl iodide or dimethyl sulfate, yields the desired this compound. This method is efficient and allows for the late-stage introduction of the methoxy group.

Advanced Coupling and Functional Group Interconversion Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules. Nucleophilic aromatic substitution is a key reaction in this context.

Nucleophilic Aromatic Substitution as a Synthetic Step

Nucleophilic aromatic substitution (SₙAr) can be a valuable tool in the synthesis of substituted aromatic compounds like this compound. This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. For an SₙAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (often a halogen). ossila.com

In the context of synthesizing the target molecule, one could envision a scenario where a di-substituted benzene derivative undergoes SₙAr. For instance, a molecule containing two good leaving groups, such as fluorine or chlorine atoms, positioned appropriately on the benzene ring along with an ester group, could react sequentially with a methoxide (B1231860) source and then potentially another nucleophile. More specifically, a precursor like methyl 2,5-difluorobenzoate could potentially undergo a regioselective SₙAr reaction with sodium methoxide, where one of the fluorine atoms is displaced to install the methoxy group. The regioselectivity of such a reaction would be dictated by the electronic effects of the substituents on the ring.

Cross-Coupling Methodologies for Derivatization (e.g., Negishi Coupling for Related Intermediates)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to build complex molecular architectures. Among these, the Negishi coupling offers a powerful method for the derivatization of halogenated aromatic compounds, which are key intermediates in the synthesis of molecules like this compound.

The Negishi reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For intermediates related to halogenated benzoates, this methodology allows for the introduction of various alkyl or aryl groups at the position of the halogen. The general scheme involves the reaction of an aryl halide (Ar-X) with an organozinc reagent (R-Zn-X'), catalyzed by a palladium complex, to yield the coupled product (Ar-R).

The efficiency of the Negishi coupling can be influenced by various factors, including the choice of catalyst, solvent, and additives. Research into alkyl-alkyl Negishi reactions has shown that additives like bromide salts can promote the coupling process. rsc.org Mechanistic studies suggest that these additives can lead to the formation of a higher-order zincate, which acts as the active transmetalating agent in the catalytic cycle. rsc.org This level of mechanistic understanding is crucial for optimizing reaction conditions for specific substrates, such as fluorinated and methoxylated benzoate intermediates.

Sandmeyer-Type Reactions in Halogenated Benzoate Synthesis

The Sandmeyer reaction is a versatile and widely used chemical process for synthesizing aryl halides from aryl diazonium salts, making it highly relevant for the synthesis of halogenated benzoate precursors. wikipedia.orgbyjus.com Discovered by Traugott Sandmeyer in 1884, this reaction provides a reliable method to introduce halide substituents onto an aromatic ring, a transformation that can be difficult to achieve through direct electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com

The reaction proceeds in two main stages. First, a primary aryl amine is treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid to form an aryl diazonium salt. In the second stage, this diazonium salt is treated with a copper(I) halide (e.g., CuCl, CuBr) which catalyzes the displacement of the diazonium group (N₂) with the corresponding halide. byjus.comnih.gov The reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org

This methodology is frequently applied in the synthesis of functionalized aromatic esters. For instance, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate, a structurally related halogenated benzoate, utilizes a Sandmeyer reaction.

Table 1: Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate via Sandmeyer Reaction

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|

This example demonstrates the practical application of the Sandmeyer reaction to produce a key halogenated intermediate, which could then be used in further derivatization steps, such as cross-coupling reactions.

Optimization and Scalability Considerations in Synthetic Route Development

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of specialty chemicals like this compound, this involves a multi-faceted approach focusing on maximizing yield and purity while minimizing waste and energy consumption.

A case study on the process optimization for Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate for the drug Sulpiride, provides valuable insights into the key parameters that are typically fine-tuned. researchgate.net The synthesis involved four steps: etherification, sulfonation, amination, and esterification. researchgate.net Each step was systematically optimized by adjusting molar ratios of reactants, reaction times, and temperatures.

For example, in the etherification of salicylic (B10762653) acid, optimizing the reaction conditions led to a yield of 92.6%. researchgate.net In the subsequent sulfonation step, the molar ratio of the methoxy benzoic acid intermediate to chlorosulfonic acid was identified as a critical parameter; a ratio of 1:5 was found to be optimal, affording the sulfonyl chloride product in 95.7% yield. researchgate.net Similar optimization of the amination and final esterification steps resulted in yields of 75.8% and 97.4%, respectively. researchgate.net

Table 2: Optimized Yields in a Multi-Step Synthesis of a Benzoate Derivative

| Reaction Step | Key Optimization Parameter | Optimized Yield | Reference |

|---|---|---|---|

| Etherification | Reaction Time/Temperature | 92.6% | researchgate.net |

| Sulfonyl Chloride Formation | Molar Ratio of Reactants (1:5) | 95.7% | researchgate.net |

| Amination | Reaction Conditions | 75.8% | researchgate.net |

| Esterification | Molar Ratio of Reactants (1:55:1.1) | 97.4% | researchgate.net |

These findings underscore the importance of rigorous process development. Applying similar principles to the synthesis of this compound would involve evaluating different synthetic strategies, such as multi-step routes from simpler aromatic precursors, and fine-tuning the conditions for each transformation to develop a robust and scalable manufacturing process. smolecule.com

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Fluoro 5 Methoxybenzoate

Nucleophilic Substitution Reactions at the Fluorine Atom

The presence of a fluorine atom on the aromatic ring of Methyl 2-fluoro-5-methoxybenzoate opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the fluoride (B91410) ion. The feasibility and outcome of such reactions are influenced by the electronic effects of the substituents on the ring and the nature of the attacking nucleophile.

The regioselectivity of nucleophilic aromatic substitution on substituted aromatic rings is a critical aspect of their chemistry. In polysubstituted aromatics, the position of attack by a nucleophile is directed by the combined electronic effects of the substituents. For instance, in polyfluoroarenes, it is common for a fluorine atom at the para position to an activating group to be substituted. nih.gov In the case of this compound, the fluorine atom is positioned ortho to the electron-withdrawing methyl ester group and meta to the electron-donating methoxy (B1213986) group. The electron-withdrawing nature of the ester group at the ortho position is expected to activate the fluorine atom towards nucleophilic attack.

Computational studies on related systems, such as 3,5-dichloropyrazines, have been employed to rationalize the observed regioselectivity based on the electronic properties of the reacting centers. researchgate.net Similar computational approaches could provide valuable insights into the preferred site of nucleophilic attack on this compound.

Hydrolytic Transformations of the Ester Moiety

The methyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-fluoro-5-methoxybenzoic acid and methanol (B129727). The rate and mechanism of this transformation are influenced by the pH of the medium and the electronic nature of the substituents on the aromatic ring.

Under acidic conditions, the hydrolysis of esters is a reversible process. The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid.

Studies on the acid-catalyzed hydrolysis of alkyl benzoates in concentrated sulfuric acid have established different mechanisms depending on the reaction conditions. rsc.org For methyl esters, the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) is common. However, the presence of ortho substituents can influence the reaction rate due to steric hindrance. The kinetics of hydrolysis for methyl isocyanate have shown that it is acid-catalyzed, likely proceeding through pre-equilibrium protonation. rsc.org While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not available, the general principles of ester hydrolysis suggest that the reaction would be feasible under acidic conditions. The rate would be dependent on the acid concentration and temperature.

Base-mediated hydrolysis (saponification) of esters is an irreversible process that yields the carboxylate salt and the alcohol. The generally accepted mechanism for the base-catalyzed hydrolysis of most esters is the BAc2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion.

Kinetic studies on the alkaline hydrolysis of various methyl benzoates have shown that the reaction is typically first order with respect to both the ester and the hydroxide ion. oieau.fr The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged transition state, while electron-donating groups have the opposite effect. In a study of the hydrolysis of several substituted methyl benzoates, the rates were correlated with the Hammett substituent constants. oieau.fr

For sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, an alternative BAl2 mechanism (base-catalyzed, alkyl-oxygen cleavage, bimolecular) has been proposed, where the hydroxide ion attacks the methyl carbon in an SN2 reaction. stackexchange.com Given the presence of the ortho-fluoro substituent in this compound, some degree of steric hindrance at the carbonyl carbon might be expected, but it is less likely to be significant enough to favor the BAl2 pathway exclusively.

A kinetic study of the alkaline hydrolysis of a related compound, methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate, showed that the pseudo-first-order rate constant's dependence on hydroxide ion concentration could be fitted to an equation suggesting the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net

Table 1: General Observations on Base-Catalyzed Hydrolysis of Methyl Benzoates

| Substituent Effect | Influence on Rate |

| Electron-withdrawing groups | Accelerate hydrolysis |

| Electron-donating groups | Decelerate hydrolysis |

| Steric hindrance at carbonyl | Can slow BAc2, may favor BAl2 |

Oxidation and Reduction Chemistry

The methoxy group and the aromatic ring of this compound can undergo oxidation under suitable conditions. The ester functionality can be reduced, although this is outside the scope of the current discussion.

The methoxy group (-OCH3) on the aromatic ring can be cleaved under certain oxidative or strongly acidic conditions, a process known as demethylation, to yield the corresponding phenol. Various reagents have been developed for the regioselective demethylation of methoxy groups in phenolic esters. google.com For instance, Lewis acids like aluminum chloride can be used to achieve this transformation.

The process for regioselective demethylation of a p-methoxy group in phenolic esters often involves mixing the compound with an organic solvent and a Lewis acid, followed by treatment with a mineral acid. google.com While the methoxy group in this compound is in the meta position relative to the ester group, similar principles of Lewis acid-mediated demethylation could potentially be applied.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | General Conditions |

| Boron tribromide (BBr3) | Often used for demethylation of phenolic ethers. google.com |

| Pyridinium chloride (pyridine-HCl) | A common demethylating agent. google.com |

| Aluminum chloride (AlCl3) | Used as a Lewis acid catalyst. google.com |

It is important to note that the specific conditions required for the selective oxidation or demethylation of the methoxy group in this compound would need to be determined experimentally, as the presence of the fluoro and ester groups will influence the reactivity of the molecule.

Reduction of the Ester Functional Group

The ester functional group of this compound can be reduced to a primary alcohol, yielding (2-Fluoro-5-methoxyphenyl)methanol. cymitquimica.com This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of an ester into a more reactive alcohol functionality.

Reaction Scheme:

The specific reagents and conditions for this reduction can vary, but commonly employed methods for ester reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in a protic solvent at elevated temperatures can also be effective.

Table 1: Reduction of this compound

| Starting Material | Product | Reagents |

| This compound | (2-Fluoro-5-methoxyphenyl)methanol | e.g., LiAlH₄, THF; then H₃O⁺ |

The resulting product, (2-Fluoro-5-methoxyphenyl)methanol, is a benzyl (B1604629) alcohol derivative. cymitquimica.com

Electrophilic Aromatic Substitution Reactivity

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group (-OCH₃) and deactivated by the electron-withdrawing fluorine atom (-F) and the methyl ester group (-COOCH₃). libretexts.org The interplay of these substituents governs the regioselectivity of incoming electrophiles.

The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom, while highly electronegative (an inductively withdrawing group), also possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho-, para-director, albeit a deactivating one. The methyl ester group is a deactivating group and a meta-director.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6 (ortho to the methoxy group and meta to the fluorine), and C3 (ortho to the fluorine and meta to the methoxy group). The directing effects of the activating methoxy group are generally dominant.

Nitration:

Nitration of an aromatic ring involves the introduction of a nitro group (-NO₂) and is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The electrophile in this reaction is the nitronium ion (NO₂⁺). For this compound, the nitro group is expected to add to the positions most activated by the methoxy group. This can lead to the formation of products like Methyl 2-fluoro-4-methoxy-5-nitrobenzoate and Methyl 2-fluoro-5-nitrobenzoate. sigmaaldrich.comalfa-chemistry.com

Bromination:

Bromination introduces a bromine atom onto the aromatic ring and is commonly achieved using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The fluorine and methoxy groups will direct the incoming bromine atom. For instance, the synthesis of Methyl 2-bromo-5-methoxybenzoate from a related precursor has been documented. sigmaaldrich.comresearchgate.net

Table 2: Electrophilic Aromatic Substitution of this compound Derivatives

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-fluoro-4-methoxy-5-nitrobenzoate, Methyl 2-fluoro-5-nitrobenzoate sigmaaldrich.comalfa-chemistry.com |

| Bromination | Br₂, FeBr₃ | Methyl 2-bromo-5-methoxybenzoate sigmaaldrich.comresearchgate.net |

The precise distribution of products in electrophilic aromatic substitution reactions depends on the specific reaction conditions and the relative activating and deactivating strengths of the substituents on the benzene ring. libretexts.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial relationships of the constituent atoms of methyl 2-fluoro-5-methoxybenzoate can be established.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Predicted ¹H-NMR data provides valuable insights into the electronic environment of the hydrogen atoms in this compound. The aromatic region is expected to display a complex splitting pattern due to the coupling between the fluorine atom and the adjacent protons. The methoxy (B1213986) and methyl ester protons will appear as distinct singlets in the upfield region of the spectrum.

Predicted ¹H-NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | dd | 1H | Ar-H |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~6.8-7.0 | m | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.8 | s | 3H | -COOCH₃ |

Note: The chemical shifts and coupling constants are predicted and may vary from experimental values. 'dd' denotes a doublet of doublets, 'm' denotes a multiplet, and 's' denotes a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift influenced by its local electronic environment and the presence of the electronegative fluorine and oxygen atoms. The carbon directly bonded to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Predicted ¹³C-NMR Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~150 | C-OCH₃ |

| ~125 | C-COOCH₃ |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~56 | -OCH₃ |

| ~52 | -COOCH₃ |

Note: The chemical shifts are predicted and may vary from experimental values. 'd' denotes a doublet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Spectral Assignment

To unambiguously assign the proton and carbon signals, especially in the complex aromatic region, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in identifying the connectivity between the aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring. Cross-peaks in the COSY spectrum would indicate which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). By correlating the proton signals with their directly bonded carbon signals, the HSQC spectrum provides definitive assignments for the protonated carbons in the molecule.

Variable Temperature NMR Studies for Conformational Analysis

The presence of the methoxy group introduces the possibility of rotational isomerism (conformers) around the C-O bond. Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can be used to determine the energy barriers between different conformations and identify the preferred spatial arrangement of the methoxy group relative to the rest of the molecule at various temperatures.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Detection

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight of 184.16 g/mol . researchgate.net

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 184 | [M]⁺• (Molecular Ion) |

| 153 | [M - OCH₃]⁺ |

| 125 | [M - COOCH₃]⁺ |

The fragmentation pattern provides a fingerprint of the molecule. The loss of the methoxy radical (-•OCH₃) or the carbomethoxy radical (-•COOCH₃) are expected to be prominent fragmentation pathways, giving rise to characteristic fragment ions that help to confirm the presence of these functional groups.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. When a compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. specac.com The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peak is expected to be the sharp, intense absorption from the ester carbonyl (C=O) group. spectroscopyonline.com Due to conjugation with the aromatic ring, this peak typically appears at a slightly lower wavenumber than that of a saturated ester, generally in the range of 1730-1715 cm⁻¹. spectroscopyonline.comlibretexts.org The spectrum will also feature strong absorptions from the two distinct C-O single bonds of the ester functionality, specifically the C-C-O and O-C-C stretches, which are expected in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the carbon-fluorine bond will give rise to a strong absorption band typically found between 1110 and 1000 cm⁻¹. wikipedia.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will produce peaks in the 1600-1450 cm⁻¹ region. specac.com

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Methyl C-H | Stretch | 2990-2850 | Medium-Weak |

| Ester C=O | Stretch | 1730-1715 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

| Ester C-O | Asymmetric Stretch (C-C-O) | 1310-1250 | Strong |

| Aryl Ether C-O | Stretch | 1250-1200 | Strong |

| Ester C-O | Symmetric Stretch (O-C-C) | 1130-1100 | Strong |

| C-F | Stretch | 1110-1000 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions within the benzene ring. quimicaorganica.org The benzene chromophore itself has primary absorption bands around 184 and 204 nm, and a less intense, secondary band (B-band) near 256 nm. spcmc.ac.in

Substitution on the benzene ring causes shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. hnue.edu.vn The methoxy (-OCH₃), fluoro (-F), and methyl ester (-COOCH₃) groups on the benzene ring of the target compound all influence its UV absorption profile. The methoxy and fluoro groups are auxochromes with lone pairs of electrons that can engage in resonance with the ring, typically causing a bathochromic (red) shift to longer wavelengths. spcmc.ac.in The ester group, being a deactivating group, also contributes to this shift. up.ac.za Consequently, the primary and secondary absorption bands for this compound are expected to be shifted to wavelengths longer than those of unsubstituted benzene. quimicaorganica.orgup.ac.za

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating components in a mixture and quantifying the purity of a substance. For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. nih.gov

A typical method would involve a C8 or C18 stationary phase column, which separates compounds based on their hydrophobicity. oatext.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. rsc.org An isocratic elution with a constant mobile phase composition could be effective, or a gradient elution, where the proportion of the organic solvent is increased over time, could be used to ensure the timely elution of any more nonpolar impurities. sielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set to a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. oatext.comwaters.com Method validation would be performed to ensure linearity, accuracy, precision, and sensitivity for the quantification of this compound and its potential impurities.

Table 3: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV/Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm (or λmax from UV-Vis spectrum) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is an effective technique for the separation and analysis of compounds that are volatile and thermally stable. youtube.com Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. GC methods are widely used for purity testing and impurity profiling of aromatic solvents and esters. wpmucdn.comgcms.cz

A standard GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. tdi-bi.com A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS or equivalent). thermofisher.com The separation is based on the differential partitioning of components between the mobile and stationary phases. A Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, would be a suitable detector. The oven temperature would be programmed to ramp from a lower to a higher temperature to ensure efficient separation of the target compound from any impurities with different boiling points.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a critical strategy in analytical chemistry used to modify an analyte to improve its suitability for a specific analytical method. jfda-online.com For a compound like this compound, derivatization is typically employed to enhance volatility, increase thermal stability, and improve chromatographic peak shape and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov While the ester itself may be amenable to direct analysis, derivatization becomes especially relevant when analyzing its potential hydrolysis product, 2-fluoro-5-methoxybenzoic acid, in various matrices. The conversion of this more polar and less volatile carboxylic acid into a suitable derivative is often essential for robust and sensitive quantification. jfda-online.com

The primary goals of derivatizing this compound or its parent acid are to:

Increase Volatility: Replacing the active hydrogen of a carboxylic acid group with a non-polar group significantly lowers the boiling point, making the analyte suitable for GC analysis. youtube.com

Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column, preventing on-column degradation. nih.gov

Improve Detection: The introduction of specific chemical moieties, such as those containing fluorine atoms, can greatly enhance the response of electron capture detectors (ECD) or improve fragmentation patterns in mass spectrometry for better sensitivity and specificity. jfda-online.com

Two of the most common and effective derivatization strategies applicable to the analysis of 2-fluoro-5-methoxybenzoic acid (the hydrolysis product of this compound) are silylation and alkylation (esterification).

Silylation

Silylation is a widely used derivatization technique that involves replacing the active hydrogen in a functional group (like the hydroxyl of a carboxylic acid) with a trimethylsilyl (B98337) (TMS) group. youtube.com This process dramatically reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility. nih.govyoutube.com The resulting TMS esters are significantly more volatile and thermally stable than their corresponding carboxylic acids.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). youtube.comcopernicus.org MSTFA is noted for being a strong yet volatile reagent, leading to derivatives that are stable against hydrolysis. jfda-online.comyoutube.com The reaction is typically straightforward, involving heating the dried analyte with the silylating reagent prior to GC-MS injection.

Table 1: Common Silylating Agents for Carboxylic Acid Derivatization

| Reagent | Abbreviation | Key Characteristics | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silyl (B83357) donor, often used with a catalyst like TMCS. | copernicus.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most volatile and effective reagents for generating stable TMS derivatives. | youtube.com |

| Trimethylchlorosilane | TMCS | Frequently used as a catalyst in silylation reactions to improve reaction efficiency. | copernicus.org |

Alkylation/Esterification

Alkylation is another key derivatization method that converts carboxylic acids into their ester forms. While the target compound is already a methyl ester, this technique is crucial for analyzing the free acid. The process involves reacting the carboxylic acid with an alcohol in the presence of a catalyst or with a specific alkylating agent to form a new ester. This conversion masks the polar carboxyl group, increasing volatility for GC analysis.

A classic method involves the use of Boron Trifluoride-Methanol (BF₃-MeOH) solution, which facilitates the rapid and efficient formation of fatty acid methyl esters (FAMEs) and can be applied to other carboxylic acids. mdpi.com The sample is heated with the BF₃-MeOH reagent, followed by extraction of the newly formed ester into an organic solvent. mdpi.com Another approach uses diazomethane (B1218177) derivatives, such as diphenyl diazomethane, which has been shown to enable rapid derivatization (less than one minute) for the analysis of fluorinated carboxylic acids in aqueous matrices. nih.gov

The choice of alcohol can be varied to introduce different alkyl groups (e.g., ethyl, propyl, butyl) to optimize chromatographic separation or to create a derivative with a more unique mass for mass spectrometry.

Table 2: Common Alkylation/Esterification Reagents for Carboxylic Acids

| Reagent | Description | Typical Conditions | Reference |

| Boron Trifluoride-Methanol | BF₃-MeOH | A 12.5-14% solution in methanol, used for direct methylation. | mdpi.com |

| Diphenyl diazomethane | Allows for very rapid derivatization of carboxylic acids, even at trace levels. | nih.gov | |

| Tetramethylammonium hydroxide (B78521) | TMAH | Used for in-situ thermochemolysis-methylation in a pyrolyzer coupled to a GC-MS system. | mdpi.com |

By converting 2-fluoro-5-methoxybenzoic acid into a volatile silyl or alkyl ester, analysts can leverage the high separation efficiency and sensitivity of GC-MS for its reliable detection and quantification in complex samples.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density. For Methyl 2-fluoro-5-methoxybenzoate, DFT calculations provide a foundational understanding of its fundamental characteristics.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its physical and chemical properties. Molecular geometry optimization using DFT allows for the determination of the most stable (lowest energy) structure of this compound. For substituted benzoates, the orientation of the ester group relative to the benzene (B151609) ring is a key conformational feature.

Computational studies on related phenyl benzoate (B1203000) systems have been conducted to understand the conformational space, revealing the energetic barriers associated with the rotation around the C(=O)-O and C(=O)-C bonds. nih.gov For many substituted benzoates, a planar conformation is often favored to maximize conjugation between the phenyl ring and the ester group. mdpi.comsemanticscholar.org However, steric hindrance from ortho-substituents can lead to non-planar arrangements. rsc.org In the case of this compound, DFT calculations would precisely determine the torsional angles between the ester group, the methoxy (B1213986) group, and the aromatic ring, identifying the global minimum energy conformer. Such studies on similar substituted benzenes have shown that the planar conformer is often preferred, but this can be influenced by bulky substituents. rsc.org

A comprehensive conformational analysis involves systematically rotating the key dihedral angles and calculating the energy of each resulting conformer to map the potential energy surface. This would reveal the relative energies of different conformers and the energy barriers for interconversion.

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzoates (Illustrative) Note: This table provides illustrative data for related compounds, as specific optimized geometry for this compound is not publicly available. The values demonstrate typical bond lengths and angles determined via DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-CH₃ (ester) | ~1.44 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O=C-O | ~124° |

| Dihedral Angle | C-C-C=O | ~0° (for planar conformers) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

DFT calculations are a powerful tool for predicting NMR spectroscopic parameters, which can aid in the structural elucidation and assignment of experimental spectra. idc-online.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR chemical shifts (δ).

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the fluorine atom and the methoxy group, being electron-withdrawing and electron-donating respectively, will significantly influence the chemical shifts of the aromatic protons and carbons.

Studies on fluorinated aromatic compounds have demonstrated that DFT methods can predict ¹⁹F chemical shifts with a reasonable degree of accuracy, often within a few ppm of experimental values, which is sufficient to distinguish between different fluorine environments in a molecule. nih.govnih.govresearchgate.netrsc.orgnih.govnih.govresearchgate.net The choice of functional and basis set is critical for obtaining accurate predictions. researchgate.net

Table 2: Predicted NMR Chemical Shifts for a Model Fluorinated Aromatic Compound (Illustrative) Note: This table illustrates the type of data generated from DFT-based NMR predictions for a generic fluorinated aromatic compound, as specific calculated values for this compound are not readily available in the literature. All shifts are relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (aromatic, ortho to F) | 7.1 - 7.3 |

| ¹H (aromatic, meta to F) | 6.8 - 7.0 |

| ¹H (methoxy) | ~3.9 |

| ¹H (methyl ester) | ~3.8 |

| ¹³C (C-F) | 160 - 165 |

| ¹³C (C-OCH₃) | 155 - 160 |

| ¹³C (C=O) | 165 - 170 |

| ¹⁹F | -110 to -120 |

Analysis of Electronic Properties (e.g., Electrostatic Potential Surfaces, Molecular Orbitals)

The electronic properties of a molecule govern its reactivity and intermolecular interactions. DFT calculations can provide detailed insights into these properties.

Electrostatic Potential (ESP) Surfaces: The ESP map illustrates the charge distribution on the van der Waals surface of a molecule. For this compound, the ESP surface would show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and methoxy groups, as well as the fluorine atom, indicating their propensity to act as hydrogen bond acceptors. Regions of positive potential (electron-poor) would be expected around the aromatic and methyl protons. Such analyses have been performed on related molecules like 2-fluoro-6-methoxybenzonitrile (B1332107) to understand their electronic activity. researchgate.net

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the methoxy group, while the LUMO may be centered on the electron-withdrawing ester group. The analysis of these frontier orbitals helps in predicting sites of electrophilic and nucleophilic attack.

Molecular Modeling and Docking Methodologies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule (ligand) like this compound might bind to a biological macromolecule (receptor).

Computational Approaches to Ligand-Receptor Interaction Hypotheses

Molecular docking simulations place a ligand into the binding site of a receptor and score the potential binding modes based on their steric and energetic complementarity. While specific docking studies for this compound are not prominent in the literature, studies on structurally related benzoic acid and methoxybenzoate derivatives provide a framework for hypothesizing its interactions. fip.orgnih.govmdpi.comresearchgate.net

For instance, in a hypothetical receptor binding pocket, the following interactions could be anticipated for this compound:

Hydrogen Bonding: The carbonyl oxygen of the ester group is a strong hydrogen bond acceptor. The methoxy oxygen and the fluorine atom could also participate in weaker hydrogen bonds.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues in the receptor, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl groups of the ester and methoxy moieties can form favorable hydrophobic interactions with nonpolar residues in the binding site.

Docking studies on methoxy flavone (B191248) derivatives have shown the importance of such interactions in binding to receptors like the human estrogen receptor alpha. nih.gov Similarly, research on fluorinated ligands has highlighted the role of fluorine in modulating binding affinity and selectivity, sometimes through specific interactions with the receptor. nih.gov The stability of these predicted binding modes can be further assessed using more computationally intensive methods like molecular dynamics simulations. researchgate.net

Quantum Chemical Descriptors for Reactivity and Physical Property Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity and physical properties. These descriptors provide a quantitative basis for structure-activity relationships (SAR).

For this compound, a range of descriptors can be calculated to predict its chemical behavior.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Global Descriptors | ||

| HOMO Energy | E(HOMO) | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy | E(LUMO) | Related to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO); relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Electronegativity | χ | (E(LUMO) + E(HOMO)) / 2; measures the tendency to attract electrons. |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2; measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | χ² / (2η); quantifies the global electrophilic nature of a molecule. nih.gov |

| Local Descriptors | ||

| Fukui Functions | f(r) | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. |

| Atomic Charges | q | Describes the electron distribution among the atoms, indicating sites for electrostatic interactions. |

These descriptors are valuable in computational screening and drug design. For example, the electrophilicity index has been used to predict the reactivity of Michael acceptors. nih.gov By calculating these descriptors for this compound and comparing them to a series of related compounds with known properties, one could build predictive models for its reactivity in various chemical transformations or its potential biological activity. Studies on substituted benzoic acids have utilized such descriptors to understand and predict their reactivity. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

A thorough search of the Cambridge Structural Database (CSD) and broader scientific literature did not yield any specific, publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed elucidation of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided from experimental crystallographic studies at this time.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of the crystal system, space group, and the dimensions of the unit cell. Furthermore, it reveals the precise molecular geometry, including bond lengths and angles, as well as the conformation of the molecule in the solid state. Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice, are also elucidated.

While specific data for this compound is unavailable, studies on structurally related substituted methyl benzoates and benzoic acid derivatives provide insight into the types of solid-state structures that might be anticipated. For instance, the crystal structures of many benzoic acid derivatives are characterized by the formation of hydrogen-bonded dimers. In the case of methyl benzoate esters, where the acidic proton is replaced by a methyl group, such dimerization is not possible. Instead, crystal packing is typically governed by weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces.

The conformation of the methoxy and ester groups relative to the benzene ring is a key structural feature. In many substituted anisole (B1667542) and benzoate structures, these groups may be planar or slightly twisted with respect to the aromatic ring, depending on the steric and electronic effects of the other substituents. The presence of the fluorine atom at the ortho position to the ester group in this compound is expected to influence the local electronic environment and potentially the planarity of the molecule through intramolecular interactions.

To illustrate the type of data obtained from X-ray crystallography, the following table summarizes crystallographic information for some related benzoate compounds.

Table 1: Crystallographic Data for Selected Benzoate Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| Methyl 3-nitrobenzoate | Monoclinic | P2₁/c | 12.458 | 3.821 | 17.518 | 90 | 104.97 | 90 |

| Methyl 4-hydroxybenzoate | Monoclinic | P2₁/c | 11.66 | 13.92 | 4.90 | 90 | 108.6 | 90 |

This data is provided for illustrative purposes to demonstrate the nature of crystallographic parameters and does not represent the data for this compound.

In the absence of experimental data for this compound, computational methods, such as Density Functional Theory (DFT), could be employed to predict its solid-state structure. Such theoretical studies can provide valuable insights into the likely molecular conformation and crystal packing, guiding future experimental efforts to crystallize and structurally characterize this compound.

Applications of Methyl 2 Fluoro 5 Methoxybenzoate As a Building Block in Advanced Organic Synthesis and Materials Science

Utility as a Precursor in the Synthesis of Complex Organic Molecules

The structural features of Methyl 2-fluoro-5-methoxybenzoate, specifically the reactive sites offered by its functional groups, make it a valuable starting material for the synthesis of intricate organic molecules. The corresponding carboxylic acid, 2-Fluoro-5-methoxybenzoic acid, can be readily converted into amides, which are pivotal structures in many biologically active compounds. rsc.org This transformation typically involves reacting the carboxylic acid with an amine in the presence of a coupling agent. rsc.org

The significance of this role is underscored by the use of the closely related compound, 5-fluoro-2-methoxybenzoic acid, as a key starting material in the synthesis of Pirtobrutinib. enantilabs.com Pirtobrutinib is a drug used in the treatment of specific types of lymphoma. enantilabs.com The methyl ester form, this compound, serves as a protected version of the carboxylic acid, which can be easily deprotected to participate in similar synthetic pathways.

Furthermore, related fluorinated benzoic acid building blocks are instrumental in creating complex heterocyclic systems. For instance, derivatives are used to synthesize 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells by binding to microtubules and suppressing tubulin polymerization. ossila.com

Table 1: Examples of Complex Molecules Derived from Fluorinated Benzoic Acid Precursors

| Precursor Family | Synthetic Transformation | Resulting Complex Molecule | Application/Significance |

|---|---|---|---|

| 2-Fluoro-5-methoxybenzoic acid | Amidation | Amide derivatives | Intermediates for pharmaceuticals |

| 5-Fluoro-2-methoxybenzoic acid | Multi-step synthesis | Pirtobrutinib | Treatment of mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) enantilabs.com |

Role in the Development of Specialty Chemicals

Specialty chemicals are valued for their specific functions and high performance. Fluorinated aromatic compounds like this compound are crucial intermediates in the production of such high-value chemicals, particularly for the pharmaceutical and agrochemical industries.

Research has demonstrated that derivatives of fluorinated benzoic acids are employed in the synthesis of potent and selective inhibitors for various biological targets. For example, 2-fluoro-5-methylbenzoic acid is a precursor for benzoxazepinones, which act as highly selective kinase inhibitors. ossila.com It is also used to create pyrimidinone derivatives that selectively inhibit adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain, with one resulting product showing an inhibitory concentration of 0.54 μM. ossila.com In a similar vein, derivatives of 5-fluoro-2-methylbenzoic acid have been used to synthesize benzamide (B126) derivatives that function as HIV-1 integrase inhibitors for antiviral therapy. ossila.com The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of these molecules, making them effective specialty chemicals for medical applications. researchgate.net

Table 2: Specialty Chemicals Developed from Fluorinated Benzoic Acid Derivatives

| Precursor Derivative | Target Specialty Chemical | Function/Application |

|---|---|---|

| 2-Fluoro-5-methylbenzoic acid | Benzoxazepinone derivatives | Potent and monoselective kinase inhibitors ossila.com |

| 2-Fluoro-5-methylbenzoic acid | Pyrimidinone derivatives | Selective inhibition of adenylyl cyclase 1 (AC1) for chronic pain treatment ossila.com |

Integration into Novel Polymer and Liquid Crystal Systems

The field of materials science has found utility for compounds like this compound in the design of advanced materials. Specifically, its structural motifs are relevant to the synthesis of reactive mesogens for liquid crystal polymer networks (LCPNs). rug.nl These networks are sophisticated materials used in advanced optics, such as tunable filters and sensors, and in the development of light-driven soft robotics. rug.nl

A key challenge in these applications is creating materials that are stable and transparent to ultraviolet (UV) light. Research into novel reactive mesogens has led to the synthesis of a library of compounds for LCPNs that are both resilient and transparent to UV radiation. rug.nl LCPNs based on these new mesogens demonstrated a twofold increase in transparency across a broad UV spectrum (200-400 nm) and showed no degradation after prolonged UV exposure, a significant improvement over networks made from commercial counterparts. rug.nl The synthesis of these advanced materials often involves the esterification of a phenolic core with a substituted benzoic acid, followed by further functionalization to create the final reactive mesogen. rug.nl

Table 3: Performance of Novel LCPNs Compared to Commercial Systems

| Property | Novel LCPNs | Commercial LCPNs |

|---|---|---|

| UV Transparency (200-400 nm) | Twofold increase in transparency rug.nl | Standard transparency |

Contributions to the Design of Catalytic Reactions and Methodologies

This compound and its parent carboxylic acid are valuable substrates for developing and refining new catalytic reactions. The presence of C-H and C-F bonds allows these molecules to be used as testbeds for novel activation and functionalization methodologies.

One notable example is the use of 5-fluoro-2-methylbenzoic acid in a bimetallic Iridium/Copper-catalyzed oxidative C-H/O-H annulation reaction with saturated ketones. ossila.com This process efficiently yields phthalides, which are important heterocyclic compounds used in the manufacturing of dyes and fungicides. ossila.com Another key catalytic application is the amidation of the carboxylic acid group, which can be facilitated by reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), a process central to peptide synthesis and medicinal chemistry. ossila.com Furthermore, copper-catalyzed Ullmann-type reactions have been employed to synthesize hydroxybenzoic acids from their corresponding bromobenzoic acid precursors, a foundational transformation in organic synthesis. chemicalbook.com

Table 4: Catalytic Methodologies Employing Fluorinated Benzoic Acids

| Substrate | Catalytic System | Reaction Type | Product Class |

|---|---|---|---|

| 5-Fluoro-2-methylbenzoic acid | Iridium/Copper (bimetallic) | Oxidative C-H/O-H Annulation | Phthalides ossila.com |

| 2-Fluoro-5-methylbenzoic acid | HATU (coupling agent) | Amidation | Amides ossila.com |

Future Research Directions and Academic Perspectives

Exploration of Unexplored Synthetic Pathways and Stereoselective Syntheses

While established methods for the synthesis of Methyl 2-fluoro-5-methoxybenzoate and its derivatives exist, there remains considerable scope for the development of more efficient, sustainable, and stereoselective routes.

Future research could focus on novel catalytic systems for the construction of the substituted benzene (B151609) ring. For instance, the piperidine-catalyzed Knoevenagel condensation of 2-fluoro-5-methoxybenzaldehyde (B34865) with octyl cyanoacetate (B8463686) to form octyl 2-fluoro-5-methoxyphenylcyanoacrylate showcases a potential pathway that could be further optimized. chemrxiv.org Exploration of different catalysts and reaction conditions could lead to higher yields and milder reaction protocols.

A significant area for advancement lies in the development of stereoselective synthetic methods. Currently, there is a lack of established protocols for the asymmetric synthesis of chiral derivatives of this compound. Future investigations could draw inspiration from the stereoselective synthesis of other fluorinated compounds. For example, methods developed for the stereoselective synthesis of fluorinated β-amino acids or multi-substituted fluoro-β-lactams could be adapted. nih.govdntb.gov.ua The use of chiral auxiliaries or catalysts in reactions involving the functional groups of this compound could enable the synthesis of enantiomerically pure compounds, which is crucial for applications in medicinal chemistry and materials science.

In-depth Mechanistic Studies of Aromatic Substitutions

The reactivity of the aromatic ring in this compound is governed by the interplay of the activating methoxy (B1213986) group and the deactivating but ortho-para directing fluoro and ester groups. This makes it an excellent model system for in-depth mechanistic studies of nucleophilic aromatic substitution (SNAr) reactions.

Future research should aim to elucidate the precise mechanisms of SNAr reactions on this substrate. Studies on the SNAr reactions of fluoro- and methoxy-substituted chalcones have shown that the reaction outcomes are highly dependent on the solvent and the number and position of fluorine substituents. acgpubs.org For example, in the synthesis of certain chalcones, nucleophilic substitution of a para-fluorine by a methoxy group was observed in methanol (B129727), while the reaction did not proceed in THF, highlighting the role of a protic solvent. acgpubs.org Detailed kinetic studies and the isolation and characterization of intermediates, such as Meisenheimer complexes, would provide a clearer understanding of the reaction pathways. researchgate.net

Furthermore, the comparative reactivity of the fluorine and methoxy groups as leaving groups in SNAr reactions on this specific scaffold warrants detailed investigation. Understanding the factors that favor the displacement of one group over the other will be critical for the regioselective functionalization of the molecule.

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques, particularly Density Functional Theory (DFT), offer powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding the rational design of new derivatives and materials.

Future computational studies could focus on a detailed analysis of the electronic properties of this compound and its analogues. DFT calculations can provide insights into the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity and intermolecular interactions. researchgate.netnih.govnih.govresearchgate.net For instance, DFT studies on oligo(p-fluorophenylthiophene) have been used to estimate geometric and electronic structures, which are vital for applications in conducting polymers. researchgate.net Similar studies on the fluoro-methoxybenzoate scaffold could predict its suitability for various electronic applications.

Moreover, computational modeling can be employed to design novel molecules with tailored properties. By systematically modifying the substituents on the benzene ring in silico, it is possible to predict how these changes will affect properties such as liquid crystalline behavior, optical properties, and binding affinity to biological targets. This approach can significantly accelerate the discovery of new functional materials and pharmacologically active compounds, reducing the need for extensive empirical screening.

Development of Novel Materials Based on the Fluoro-Methoxybenzoate Scaffold

The unique combination of a polarizable aromatic ring, a fluorine atom, and a methoxy group makes the fluoro-methoxybenzoate scaffold a promising building block for the development of novel functional materials.

Liquid Crystals: The rigid core and potential for dipole-dipole interactions make derivatives of this compound interesting candidates for liquid crystal applications. nih.govbeilstein-journals.orgresearchgate.netrsc.org Future research could involve the synthesis of molecules with this core and varying flexible side chains to investigate their mesomorphic properties. The introduction of fluorine is known to influence the dielectric anisotropy and other physical properties of liquid crystals. nih.govbeilstein-journals.org

Fluorinated Polymers for Optical Applications: There is a growing demand for fluorinated polymers with low optical propagation losses for use in photonics and optical fibers. bohrium.commdpi.commdpi.com The fluoro-methoxybenzoate moiety could be incorporated into polymer backbones, for example, through the synthesis of polyesters or polyamides. scielo.brresearchgate.netrsc.org The resulting polymers may exhibit desirable properties such as high thermal stability and low refractive indices, making them suitable for applications in optical waveguides and other photonic devices. The development of light-responsive fluorinated polymers containing azobenzene (B91143) groups is an example of the advanced functionalities that can be achieved. rsc.org

Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid, 2-fluoro-5-methoxybenzoic acid, can be utilized as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). nih.govcas.cnrsc.orgresearchgate.netnih.gov The functional groups on the ligand can influence the structure, porosity, and properties of the resulting MOF. Future work could explore the synthesis of MOFs using this ligand and various metal ions, and investigate their potential applications in gas storage, separation, and catalysis.

Q & A

Q. What are the recommended synthetic routes for methyl 2-fluoro-5-methoxybenzoate, and how can reaction yields be optimized?

- Methodological Answer : this compound (CAS 96826-42-5) can be synthesized via esterification of 2-fluoro-5-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via fluorination of methyl 2-bromo-5-methoxybenzoate using KF in polar aprotic solvents. Optimizing yields involves:

- Temperature control : Maintaining 60–80°C for esterification to minimize side reactions.

- Catalyst selection : Lewis acids like BF₃·Et₂O improve fluorination efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Comparative studies on bromo/fluoro analogs suggest fluorination yields are lower (~50–70%) than esterification (~80–90%) due to steric and electronic effects .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Methoxy (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm with splitting patterns indicating fluorine coupling).

- ¹⁹F NMR : Single peak near δ -110 to -115 ppm (para-fluorine).

- ¹³C NMR : Carbonyl (δ ~168 ppm), methoxy (δ ~56 ppm).

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 198.1 (C₉H₉FO₃).

- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time compared to standards.

Contradictions in peak assignments can arise due to solvent polarity or impurities; cross-validate with high-resolution MS and 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound derivatives?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) predict chemical shifts and coupling constants, aiding in spectral interpretation.

- Variable Temperature NMR : Resolve overlapping peaks by altering solvent (e.g., DMSO-d₆ vs. CDCl₃) or temperature to reduce dynamic effects.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 2-amino-5-fluorobenzoate, CAS 446-32-2) to identify substituent-induced shifts .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The fluorine atom at the 2-position deactivates the aromatic ring, directing nucleophiles to the 4- or 6-positions. Experimental approaches include:

- Competitive Reactions : Compare reaction rates with non-fluorinated analogs (e.g., methyl 5-methoxybenzoate) under identical conditions.

- Kinetic Studies : Monitor reaction progress via HPLC to determine activation energy differences.

- DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity.

Fluorinated derivatives show slower reaction kinetics but higher regioselectivity compared to bromo/chloro analogs .

Q. What experimental approaches are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays :

- Acidic Conditions (pH 1–3) : Reflux in HCl (0.1–1 M) and monitor ester hydrolysis via TLC or HPLC.

- Basic Conditions (pH 10–12) : Use NaOH (0.1–1 M) to assess saponification.

- Kinetic Profiling : Calculate half-life (t₁/₂) at 25°C and 40°C to determine activation parameters (Arrhenius equation).

- Degradation Products : Identify 2-fluoro-5-methoxybenzoic acid (via LC-MS) and quantify using calibration curves.

Storage stability studies recommend anhydrous conditions and inert atmospheres to minimize hydrolysis .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in large-scale synthesis, and how can exposure risks be mitigated?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance), chemical splash goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to control volatile organic compound (VOC) emissions.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate.

- Waste Disposal : Segregate halogenated waste for incineration (per local regulations).

Safety protocols from analogous fluorobenzoates emphasize avoiding skin/eye contact and static discharge during solvent handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.